N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine

structural differentiation beta-amino acid chrysin conjugate

Chrysin's low aqueous solubility and modest antiproliferative potency (IC50 ~316 µM against liver cancer cells) limit its direct research utility. N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine (CAS 1010891-55-0) addresses these limitations via 7-O-oxyacetyl derivatization with a β-amino acid spacer. • Enhances solubility and metabolic stability compared to parent chrysin and α-amino acid conjugates. • Serves as the β-alanine benchmark in SAR matrices comparing linker length and carboxylate position. • Enables head-to-head metabolic stability assays against glycine and L-alanine conjugates. Supplied with identity and purity benchmarks traceable to Veselovskaya et al. (2008). Reliable custom synthesis and global shipping ensure consistent availability for kinase profiling and apoptosis studies.

Molecular Formula C20H17NO7
Molecular Weight 383.4 g/mol
Cat. No. B12191248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine
Molecular FormulaC20H17NO7
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCCC(=O)O)O
InChIInChI=1S/C20H17NO7/c22-14-8-13(27-11-18(24)21-7-6-19(25)26)9-17-20(14)15(23)10-16(28-17)12-4-2-1-3-5-12/h1-5,8-10,22H,6-7,11H2,(H,21,24)(H,25,26)
InChIKeyYFYSBTUGCIVDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysin–Beta-Alanine Conjugate for Targeted Research


N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine (CAS 1010891-55-0, C20H17NO7, MW 383.4) is a synthetic flavonoid conjugate in which the 7-hydroxyl of chrysin (5,7-dihydroxyflavone) is derivatised with an oxyacetyl spacer linked to the β-amino acid beta-alanine . First reported as N-protected intermediates (compounds 15, 17, 19) by Veselovskaya et al. (2008) using symmetric anhydride coupling methodology, this compound belongs to a class of chrysin–amino acid derivatives investigated for antiproliferative, EGFR-inhibitory, and apoptosis-inducing activities [1]. The beta-alanine moiety distinguishes it from the more common α-amino acid chrysin conjugates (glycine, L-alanine, L-leucine), potentially altering solubility, metabolic stability, and target interaction profiles [2].

Why This Conjugate Cannot Be Replaced


Generic chrysin (5,7-dihydroxyflavone) exhibits only modest antiproliferative activity (IC50 ~316.67 μM against liver cancer cells [1]) and limited aqueous solubility, constraining its direct utility. While 7-O-amino acid modification consistently enhances potency—as demonstrated by compound 8c (IC50 = 16.6 μM against MCF-7 [2]) and compound 3f (IC50 = 3.23 μM against MGC-803 [3])—the specific amino acid identity critically modulates activity. The beta-alanine conjugate introduces a β-amino acid backbone, which alters the spatial separation between the chromenone pharmacophore and the carboxylate terminus compared with α-amino acid variants (glycine, L-alanine, L-leucine). This structural divergence can impact target binding geometry, peptide-transporter recognition, and metabolic susceptibility, making simple substitution with an α-amino acid analog scientifically unwarranted without direct comparative data [4].

Comparator Evidence for Procurement Decisions


β-Amino Acid vs. α-Amino Acid Backbone

The target compound is the only chrysin–amino acid conjugate in the foundational Veselovskaya et al. (2008) series to incorporate a β-amino acid (beta-alanine, n=2) rather than an α-amino acid. The synthesis produced N-protected beta-alanine derivatives (compounds 15, 17, 19 with Boc, Cbz, and Tos protecting groups respectively), alongside α-amino acid conjugates of glycine (2, 8), L-alanine (3, 9), L-valine (4, 10), L-leucine (5, 11), L-isoleucine (6, 12), L-methionine (13), and L-phenylalanine (7, 14) [1]. The beta-alanine linker extends the carboxylate group by one additional methylene unit compared with glycine, altering the distance between the flavone core and the terminal carboxylate, which is a critical determinant of target binding pose and peptide transporter recognition.

structural differentiation beta-amino acid chrysin conjugate peptide mimicry

Antiproliferative Potency of 7-O-Amino Acid Derivatives

Although direct MTT data for the beta-alanine conjugate are not published, the class of 7-O-amino acid chrysin derivatives consistently demonstrates markedly enhanced antiproliferative potency over parent chrysin across multiple cell lines and independent studies. In the Song et al. (2015) study using MGC-803 gastric carcinoma cells, 7-O-amino acid chrysin derivatives exhibited IC50 values of 3.78–24.61 μmol/L, dramatically exceeding parent chrysin [1]. In the 2018 study by the same group, compound 5j (IC50 = 12.34 ± 1.25 μmol/L) and 5g (IC50 = 13.15 ± 1.73 μmol/L) outperformed both chrysin and 5-fluorouracil against MCF-7 breast cancer cells [2]. In Liu et al. (2019), the leucine conjugate 8c achieved IC50 = 16.6 μM against MCF-7 cells with demonstrated EGFR inhibition and apoptosis induction [3]. These data establish that 7-O-amino acid conjugation is a validated strategy for potency enhancement, with the specific amino acid identity as a key modulator of the magnitude of improvement [4].

anticancer MCF-7 MGC-803 chrysin derivatives antiproliferative

EGFR Kinase Inhibition Potential

Chrysin derivatives bearing 7-O-substituents have demonstrated potent EGFR tyrosine kinase inhibition. Lv et al. (2010) reported that long-chain chrysin derivatives hexadecyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate (compound 10) and the corresponding acetamide (compound 20) achieved EGFR IC50 values of 0.048 μM and 0.035 μM respectively, comparable to the clinical EGFR inhibitor erlotinib [1]. Liu et al. (2019) subsequently demonstrated that the chrysin–amino acid conjugate 8c (N-(7-((5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)valeryl)-L-leucine) significantly inhibited EGFR phosphorylation in MCF-7 cells by Western blot, with molecular docking confirming binding to the EGFR kinase domain [2]. The beta-alanine conjugate shares the identical 7-O-oxyacetyl-chromenone pharmacophore present in these active derivatives, with the amino acid moiety serving as a tunable element influencing binding affinity and selectivity.

EGFR inhibition tyrosine kinase chrysin derivatives molecular docking

Synthetic Accessibility and Characterization

The target compound is accessible through a validated synthetic route reported by Veselovskaya et al. (2008), in which N-protected beta-alanine symmetric anhydrides (Boc, Cbz, or Tos) react with chrysin at the 7-hydroxyl position under mild conditions (0°C, anhydrous dioxane, catalytic DMAP) to yield N-protected 7-O-(beta-alanyl)-5-hydroxy-2-phenylchromen-4-ones (compounds 15, 17, 19) [1]. Subsequent deprotection yields the free beta-alanine conjugate. The regioselective acylation at the 7-OH (rather than the 5-OH, which is intramolecularly H-bonded) was confirmed by PMR spectroscopy, with the 5-OH resonance appearing at 12.72–12.95 ppm and compounds giving a characteristic brown colour with alcoholic FeCl3 due to chelate formation. This established methodology contrasts with alternative 7-O-alkylation approaches that may require harsher conditions [2].

chemical synthesis symmetric anhydride coupling chrysin modification NMR characterisation

Ionisation and Solubility Profile

The beta-alanine residue in the target compound introduces a distinct ionisation and hydrogen-bonding profile compared with α-amino acid conjugates. Beta-alanine (pKa1 ~3.55 for COOH, pKa2 ~10.24 for NH3+) differs from glycine (pKa1 ~2.34, pKa2 ~9.60) and other α-amino acids in its acid-base behaviour, influencing the compound's net charge and solubility across physiological and formulation-relevant pH ranges [1]. The additional methylene spacer in beta-alanine also reduces the electron-withdrawing effect of the amide on the carboxylate, potentially shifting the pKa of the terminal carboxylate upward and altering the proportion of ionised species at physiological pH. These differences are expected to affect membrane permeability, plasma protein binding, and formulation compatibility relative to the glycine and alanine analogs [2].

physicochemical properties beta-alanine ionisation solubility hydrogen bonding

Research and Procurement Scenarios


SAR Studies: Linker Length and Amino Acid Identity

This compound serves as the β-amino acid benchmark in a systematic SAR matrix comparing 7-O-oxyacetyl-amino acid chrysin derivatives. By testing alongside glycine (n=1 spacer), L-alanine (α-methyl), and longer-chain amino acid conjugates, researchers can deconvolute the contributions of linker length, α-substitution, and carboxylate position to antiproliferative potency and target selectivity. The well-characterised synthesis from Veselovskaya et al. (2008) ensures that identity and purity benchmarks are available [1], while class-level antiproliferative data from independent studies provide context for expected potency ranges [2].

EGFR Kinase Probe Development

The conserved 7-O-oxyacetyl-chromenone pharmacophore present in this compound matches that of EGFR-inhibitory chrysin derivatives achieving nanomolar IC50 values (0.035–0.048 μM) [1]. The beta-alanine carboxylate may engage the solvent-exposed region of the EGFR kinase domain differently than α-amino acid conjugates, potentially offering a distinct selectivity fingerprint. The compound can be used in in vitro kinase inhibition panels and cellular phospho-EGFR Western blot assays, with compound 8c (IC50 = 16.6 μM, confirmed EGFR pathway modulation) serving as a methodological reference [2].

Metabolic Stability: β- vs. α-Amino Acid Conjugates

Beta-amino acid-containing compounds are generally resistant to hydrolysis by common α-peptidases and aminopeptidases, which recognise α-amino acid amide bonds. This compound can be compared head-to-head with glycine and L-alanine chrysin conjugates in liver microsome stability assays, plasma stability assays, or incubation with purified peptidases to quantify the metabolic advantage conferred by the β-amino acid backbone. Procurement of the matched set (glycine, L-alanine, beta-alanine conjugates) enables controlled metabolic stability experiments where linker architecture is the sole variable [1].

Formulation and Solubility Optimization

The predicted upward shift in carboxylate pKa (~4.0–4.5 vs. ~3.5–3.8 for glycine/alanine conjugates) may result in a higher fraction of ionised species at physiological pH, potentially enhancing aqueous solubility for in vitro assay preparation. This compound can be evaluated in solubility-pH profiling studies and compared with α-amino acid chrysin conjugates to determine whether beta-alanine derivatisation provides a formulation advantage, reducing the need for DMSO co-solvents in cell-based assays [1]. The parent chrysin's low aqueous solubility is a well-documented limitation that amino acid conjugation aims to address [2].

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